3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety, a phenyl group, and a pyrazole ring with a carbonitrile group
Mechanism of Action
Target of Action
The primary target of 3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazole-4-carbonitrile is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
Molecular docking simulation studies have been carried out for this enzyme , which could provide insights into the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway by inhibiting the FABI enzyme . This inhibition disrupts the production of essential fatty acids in bacteria, leading to their death
Result of Action
The compound has shown potent antibacterial activity against certain strains of bacteria . For example, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with phenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-(6-hydroxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
Uniqueness
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile is unique due to its combination of a methoxynaphthalene moiety and a pyrazole ring with a carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-25-20-10-9-15-11-17(8-7-16(15)12-20)21-18(13-22)14-24(23-21)19-5-3-2-4-6-19/h2-12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLTZDMZWVJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C=C3C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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